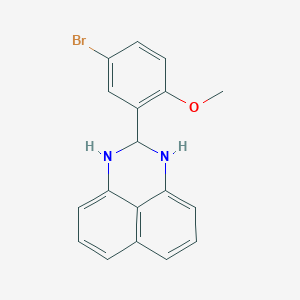![molecular formula C18H19N5OS B12155099 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12155099.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the 1,2,4-triazole family. Its chemical structure consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) with an appended phenyl group and a sulfanyl (thiol) moiety. The systematic name for this compound is 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide . Let’s break down its features:
Triazole Ring: The triazole ring confers interesting properties, making it relevant in various applications.
Phenyl Group: The phenyl group contributes to its aromatic character and influences its reactivity.
Sulfanyl Group: The sulfanyl group (SH) can participate in redox reactions and form coordination complexes.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with N-(2,6-dimethylphenyl)acetamide. The reaction typically occurs under mild conditions, and the product can be isolated through crystallization or chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis often follows similar principles. Optimization focuses on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfanyl group can undergo oxidation to form disulfides.
Substitution: The triazole nitrogen atoms are nucleophilic and can participate in substitution reactions.
Reduction: Reduction of the triazole ring may lead to the corresponding tetrazole.
Oxidation: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkyl halides or acyl chlorides are often used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The primary product of the reaction between the precursor and N-(2,6-dimethylphenyl)acetamide is the target compound itself.
Scientific Research Applications
Chemistry:
Catalysis: The triazole ring can coordinate with transition metals, making this compound useful in catalytic processes.
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Potential: Related compounds with similar triazole motifs have antioxidant properties.
Pharmaceuticals: The compound’s unique structure may inspire drug design.
Materials Science: Its aromatic character makes it relevant for materials applications.
Mechanism of Action
The exact mechanism remains an active area of research. its potential targets could involve cellular pathways related to oxidative stress, inflammation, or enzyme inhibition.
Comparison with Similar Compounds
While this compound stands out due to its specific substituents, it shares similarities with other triazole-based molecules. Notable analogs include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (the precursor) and other triazole derivatives .
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
FPICDABZUMIDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155023.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12155037.png)
![2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12155041.png)
![3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12155050.png)

![4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B12155061.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155063.png)
![1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155074.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155082.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155087.png)
![4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B12155091.png)

![methyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155119.png)

